molecular formula C8H11ClN2 B14841230 2-(2-Chloro-3-methylpyridin-4-YL)ethanamine

2-(2-Chloro-3-methylpyridin-4-YL)ethanamine

Cat. No.: B14841230
M. Wt: 170.64 g/mol
InChI Key: PINIXTYGNDLSOX-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-methylpyridin-4-YL)ethanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group and a methyl group attached to the pyridine ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-methylpyridin-4-YL)ethanamine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylpyridine with ethylene diamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-methylpyridin-4-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-3-methylpyridin-4-YL)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methylpiperidin-4-yl)ethanamine
  • 2-(1,2,3,4-Tetrahydro-6-methoxynaphthalen-4-yl)ethanamine
  • N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

2-(2-Chloro-3-methylpyridin-4-YL)ethanamine is unique due to the presence of both a chloro and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(2-chloro-3-methylpyridin-4-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2,4,10H2,1H3

InChI Key

PINIXTYGNDLSOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Cl)CCN

Origin of Product

United States

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